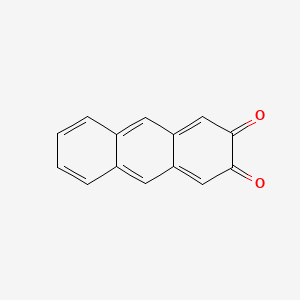

Anthracene-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86392-52-1 |

|---|---|

Molecular Formula |

C14H8O2 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

anthracene-2,3-dione |

InChI |

InChI=1S/C14H8O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H |

InChI Key |

RSAFJKGIUBIAJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=CC(=O)C(=O)C=C3C=C2C=C1 |

Origin of Product |

United States |

Evolution of Research on Anthracene 2,3 Dione and Its Analogues

The study of anthracene (B1667546) and its derivatives has a long history, dating back to its initial isolation from coal tar in the 19th century. rroij.com However, focused research on specific isomers like Anthracene-2,3-dione and its analogues has gained momentum more recently. Initially, much of the research on anthracene compounds was directed towards the development of dyes and pigments, given their inherent chromophoric properties. colab.ws

The past decade, in particular, has seen a significant surge in research focused on developing efficient and versatile methods for synthesizing anthracene scaffolds. nih.gov This has been driven by the increasing demand for novel materials with enhanced properties for a wide range of applications. nih.gov Traditional synthetic methods often involved harsh reaction conditions and yielded low selectivity. nih.gov Modern approaches, including transition metal-catalyzed reactions, have revolutionized the synthesis of anthracene derivatives, allowing for greater control and efficiency. researchgate.net These advancements have made previously inaccessible derivatives, including various substituted Anthracene-2,3-diones, more readily available for study. beilstein-journals.org

Research has expanded from fundamental synthesis to exploring the unique photophysical, photochemical, and biological properties of these molecules. nih.govbeilstein-journals.org The development of sophisticated analytical techniques has enabled a deeper understanding of the structure-property relationships within this class of compounds. This has paved the way for the exploration of this compound and its analogues in medicinal chemistry, materials science, and organic electronics. rroij.comfrontiersin.org

Significance of the Anthracene 2,3 Dione Scaffold in Contemporary Chemistry

Classical Approaches and Their Modern Adaptations

Classical methods for the synthesis of anthracenediones have been refined over the years to improve efficiency and yield. These approaches often serve as the foundation for more complex synthetic strategies.

Oxidation Pathways for this compound Synthesis

The oxidation of anthracene is a direct method for producing anthraquinones. wikipedia.org While the most common industrial process involves the oxidation of anthracene to 9,10-anthraquinone using oxidants like chromium(VI), specific methodologies can target the 2,3-positions. wikipedia.orgsmolecule.com For instance, the oxidation of 2,3-dimethylanthracene (B1329340) can yield 2,3-dimethyl-9,10-anthracenedione. ontosight.ai Another approach involves the paired electrosynthesis where the oxidation of anthracene is coupled with the reduction of dioxygen to form 9,10-anthracenedione. acs.org This method proceeds through a 9,10-dihydro-9,10-epidioxyanthracene intermediate. acs.org

Recent advancements have focused on developing more environmentally friendly and selective catalytic systems. A notable example is the use of a copper-based catalytic system, specifically TpxCu(NCMe) complexes, with hydrogen peroxide as the oxidant. google.com This method has shown high conversion rates and selectivity for the oxidation of anthracene to anthraquinone at 80°C. google.com

Friedel-Crafts Acylations in this compound Construction

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a versatile tool for constructing the anthraquinone skeleton. wikipedia.orgnih.gov The reaction of benzene with phthalic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl3) is a well-established method that proceeds through an o-benzoylbenzoic acid intermediate. wikipedia.org This method is particularly useful for synthesizing substituted anthraquinones. wikipedia.orgbeilstein-journals.org

Modern adaptations of this reaction utilize alternative catalysts and reaction media to improve efficiency and sustainability. For example, ionic liquids such as [bmim]Cl/AlCl3 have been employed as both catalyst and solvent for the acylation of anthracene with oxalyl chloride, yielding 1,2-aceanthrylenedione (B188934) with high selectivity. researchgate.net The reusability of the ionic liquid makes this a more environmentally benign process. researchgate.net

Furthermore, intramolecular Friedel-Crafts cyclization is a key step in multi-step syntheses of anthraquinone derivatives. beilstein-journals.org For instance, aroyl-substituted propiolates can undergo a zinc iodide-catalyzed Diels-Alder reaction followed by an intramolecular Friedel-Crafts cyclization promoted by concentrated sulfuric acid to form substituted anthraquinones. beilstein-journals.org The efficiency of this cyclization is enhanced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org

An efficient synthetic route to Anthradan analogues, which are fluorophores with push-pull electronic conjugation, has been developed using a regioselective Friedel-Crafts acylation approach on N,N-dihexylanthracen-2-amine. researchgate.net

Diels-Alder Cycloadditions in this compound Precursor Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used method for forming six-membered rings and is instrumental in the synthesis of precursors for anthracene-2,3-diones. numberanalytics.comiitk.ac.in This reaction typically involves a conjugated diene reacting with a dienophile. blogspot.commnstate.edu A common example is the reaction of naphthoquinone with butadiene, followed by an oxidative dehydrogenation step to yield the anthraquinone framework. wikipedia.orgsmolecule.com

The reaction between anthracene and maleic anhydride is a classic example of a Diels-Alder reaction, forming a stable adduct. iitk.ac.inblogspot.com This reaction is often carried out at high temperatures in a solvent like xylene. blogspot.com

| Diene | Dienophile | Solvent | Conditions | Product | Reference |

| Anthracene | Maleic Anhydride | Xylene | Reflux | 9,10-dihydroanthracene-9,10-endo-dicarboxylic anhydride | iitk.ac.inblogspot.com |

| Naphthoquinone | Butadiene | Not Specified | Not Specified | Anthraquinone precursor | smolecule.com |

A significant challenge in the Diels-Alder reaction is controlling the regioselectivity, especially with substituted anthracenes. Anthracenes typically undergo [4+2] cycloadditions at the central 9,10-positions. researchgate.net However, methods to achieve reaction at the terminal 1,4-positions are of great interest for accessing different isomers.

Recent research has shown that visible light photocatalysis can be used to achieve regioselective Diels-Alder reactions of anthracenes with olefins, favoring the formation of head-to-head cycloadducts in high yields under mild conditions. acs.org Another strategy involves using an aqueous organopalladium cage as a catalyst to induce an unusual regioselectivity, promoting the reaction at a terminal anthracene ring. researchgate.net

The retro-Diels-Alder (rDA) reaction is the reverse of the Diels-Alder reaction and can be used to generate dienes and dienophiles from cyclohexene (B86901) derivatives, often under thermal conditions. wikipedia.org This reaction can be a key step in the synthesis of anthracenedione scaffolds by eliminating a volatile molecule like ethylene (B1197577) or ketene (B1206846) from a bicyclic precursor. wikipedia.orgarkat-usa.org

The rDA reaction of an anthracenedione derivative has been shown to proceed significantly faster in aqueous solutions compared to organic solvents, an effect attributed to enhanced hydrogen bonding of water to the transition state. acs.org Mechanochemical activation, using methods like pulsed ultrasonication, can also induce the retro-Diels-Alder reaction in adducts such as those formed from anthracene and 1,2,4-triazoline-3,5-dione. nih.gov The rate of this force-accelerated reaction is influenced by the strength of the bonds being broken. nih.gov

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including anthracene derivatives, by offering highly efficient and selective methods. nih.govfrontiersin.org These approaches often proceed under milder conditions than classical methods and allow for the construction of a wide variety of substituted frameworks. frontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in forming the biaryl and alkynylated precursors necessary for building the anthracene core. frontiersin.orgrsc.org For example, a palladium-catalyzed intermolecular direct acylation of aromatic aldehydes with o-iodoesters, followed by an intramolecular Friedel-Crafts cyclization, provides a one-pot strategy for synthesizing substituted anthraquinones. nih.govbeilstein-journals.org

Rhodium-catalyzed reactions have also emerged as a powerful tool. For instance, the rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes, in the presence of a copper oxidant, can selectively produce 1,2,3,4-tetrasubstituted anthracene derivatives. beilstein-journals.orgfrontiersin.org Another rhodium-catalyzed process involves the oxidative benzannulation of 1-adamantoyl-1-naphthylamines with internal alkynes to yield substituted anthracenes. frontiersin.org

Iridium-catalyzed [2+2+2] cycloadditions of 1,2-bis(propiolyl)benzene derivatives with a range of alkynes provide an efficient route to anthraquinones in good to excellent yields. mdpi.com The choice of solvent, such as dichloromethane (B109758), is crucial for the success of these reactions with internal alkynes. mdpi.com

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions have been employed to synthesize halogenated anthracene derivatives, which are otherwise difficult to obtain. beilstein-journals.orgfrontiersin.org This method involves the cyclization of diynes, followed by halodesilylation and subsequent oxidation/aromatization. beilstein-journals.orgfrontiersin.org

Indium-catalyzed multicomponent reactions offer an efficient and atom-economical approach to complex anthracene derivatives. nih.govfrontiersin.org For example, InCl3 catalyzes the one-pot, three-component cyclocondensation of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds to form diazabenzo[a]anthracene-9,11-dione derivatives under solvent-free conditions. nih.govfrontiersin.org

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Palladium(II) | Diphenyl carboxylic acids | Acrylates | Substituted anthracenes | nih.govbeilstein-journals.org |

| Rhodium | Arylboronic acids | Internal alkynes | 1,2,3,4-Tetrasubstituted anthracenes | beilstein-journals.orgfrontiersin.org |

| Iridium/DPPE | 1,2-Bis(propiolyl)benzene | Alkynes | Anthraquinones | mdpi.com |

| Cobalt | 1,6-Diynes | 4-Aryl-2-butyn-1-ols | Substituted anthracenes | beilstein-journals.org |

| Indium(III) Chloride | Aldehydes | β-Naphthol, 1,3-dicarbonyls | Diazabenzo[a]anthracene-9,11-diones | nih.govfrontiersin.org |

Palladium-Catalyzed Methodologies

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering versatile and efficient routes to complex aromatic systems. Its application in constructing the anthracene framework, particularly with substitution at the 2- and 3-positions, is of significant interest for accessing this compound.

C-H Activation and Functionalization Routes

Direct C-H bond activation and functionalization have revolutionized the synthesis of polycyclic aromatic hydrocarbons by providing more atom- and step-economical pathways. Palladium-catalyzed C-H activation strategies enable the construction of the anthracene skeleton from readily available precursors.

One notable strategy involves a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates. beilstein-journals.org This method proceeds through a sequence of carboxyl-directed C-H alkenylation, a secondary C-H activation, intramolecular C-C bond formation, and subsequent decarboxylative aromatization to yield substituted anthracene derivatives. beilstein-journals.org By employing appropriately substituted diphenyl carboxylic acids, this method could theoretically be adapted to introduce functionalities at the desired positions for subsequent conversion to the 2,3-dione.

Another approach is the palladium-catalyzed C-H arylation of o-tolualdehydes with aryl iodides. beilstein-journals.org This one-pot synthesis is influenced by both steric and electronic effects, with the choice of silver oxidant playing a crucial role in directing the reaction towards the cyclized anthracene product. beilstein-journals.org

A highly regioselective method for constructing tetracyclic benz[a]anthracene derivatives has been reported via a palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes. beilstein-journals.org While this method produces a more complex fused system, the principles of palladium-catalyzed C-H activation and cyclization are fundamental and potentially adaptable for the synthesis of the simpler this compound framework.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Diphenyl carboxylic acids, Acrylates | Palladium(II) catalyst | Substituted anthracenes | Good | beilstein-journals.org |

| o-Tolualdehyde, Aryl iodides | Palladium catalyst, Silver oxidant | Substituted anthracenes | 32-37 | beilstein-journals.org |

| Propargylic carbonates, Terminal alkynes | Palladium catalyst | Tetracyclic benz[a]anthracenes | 40-87 | beilstein-journals.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for the formation of C-C bonds in the synthesis of biaryl and polycyclic aromatic compounds. nih.gov These reactions are crucial for assembling precursors that can be cyclized to form the anthracene core.

A multistep strategy employing a Suzuki-Miyaura coupling as a key step has been used to synthesize the benzo[a]anthracene skeleton. beilstein-journals.org This approach involves the coupling of a naphthalene (B1677914) derivative with a boronic acid to form a 2-naphthylbenzaldehyde, which is then elaborated and cyclized. beilstein-journals.org A similar strategy could be envisioned for this compound, starting with a suitably substituted naphthalene or benzene derivative.

For instance, the Suzuki-Miyaura coupling of a 2,3-dihalonaphthalene with an appropriate boronic acid or boronate ester could furnish a 2,3-diaryl naphthalene, a potential precursor for oxidative cyclization to a substituted dibenzo[a,c]anthracene. frontiersin.org More directly, a double Suzuki coupling could be employed to build up the central ring.

In a relevant synthesis of 1,8-diarylanthracenes, a Suzuki-Miyaura coupling was performed on 1,8-dichloroanthracene. beilstein-journals.org The choice of palladium catalyst was critical, with Pd-PEPPSI-iPr proving effective for the challenging coupling of chloro-substituted aryl substrates. beilstein-journals.org This highlights the importance of catalyst selection in achieving desired transformations on the anthracene core, which would be relevant for functionalizing a 2,3-dihaloanthracene precursor.

| Coupling Partners | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| 2-Bromonaphthoquinone derivative, Arylboronic acids | Grubbs II catalyst (for subsequent RCM) | Benzo[a]anthracene derivatives | 43-85 | beilstein-journals.org |

| 1,8-Dichloroanthracene, Arylboronic acids | Pd-PEPPSI-iPr | 1,8-Diarylanthracenes | 52-77 | beilstein-journals.org |

| Dibromonaphthalene, Boronate ester | Pd(PPh₃)₄, K₂CO₃ | 2,3,5,6-Tetraalkoxydibenz[a,c]anthracenes | Good | frontiersin.org |

Rhodium-Catalyzed Oxidative Coupling and Benzannulation

Rhodium catalysts offer unique reactivity for the synthesis of substituted anthracenes through oxidative coupling and benzannulation reactions. These methods often involve C-H activation and the formation of multiple C-C bonds in a single operation.

A notable example is the rhodium-catalyzed oxidative 1:2 coupling of arylboronic acids with internal alkynes. beilstein-journals.org This reaction, using a copper-air oxidant system, produces 1,2,3,4-tetrasubstituted anthracene derivatives. beilstein-journals.org While this specific substitution pattern is not the target, the methodology demonstrates the potential of rhodium catalysis for building highly substituted anthracene cores. beilstein-journals.org

More relevant to the synthesis of 2,3-disubstituted systems is the rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. beilstein-journals.orgresearchgate.net This reaction proceeds via a dual C-H bond activation and provides a regioselective route to substituted anthracenes. beilstein-journals.orgresearchgate.net The reaction accommodates alkynes with both electron-donating and electron-withdrawing groups, yielding the corresponding anthracenes in moderate to good yields. beilstein-journals.org By selecting an appropriately substituted N-adamantyl-1-naphthylamine and a symmetric alkyne, this method could potentially be used to construct a 2,3-disubstituted anthracene framework.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Arylboronic acids, Internal alkyne (1:2 ratio) | Rhodium complex, Copper-air oxidant | 1,2,3,4-Tetrasubstituted anthracenes | - | beilstein-journals.org |

| N-Adamantyl-1-naphthylamines, Internal alkynes | [Cp*RhCl₂]₂, Cu(OAc)₂ | Substituted anthracenes | Moderate to good | beilstein-journals.orgresearchgate.net |

Cobalt and Nickel Catalysis in Cyclotrimerization

The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for the synthesis of substituted benzene rings and can be extended to the construction of fused aromatic systems like anthracene. Cobalt and nickel complexes are prominent catalysts for these transformations.

A two-step route to substituted anthracenes utilizes a microwave-assisted [2+2+2] cyclotrimerization of a diyne with an alkyne in the presence of nickel or cobalt catalysts, followed by an oxidation step. beilstein-journals.org This method is versatile, allowing for a variety of functional groups on the alkyne partner. beilstein-journals.org

Specifically for accessing precursors to this compound, a cobalt-catalyzed [2+2+2] cyclotrimerization of 1,2-bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (B126346) is highly relevant. beilstein-journals.orgresearchgate.net The resulting TMS-substituted cyclotrimerization product can undergo halodesilylation to introduce chlorine, bromine, or iodine at the 2- and 3-positions. beilstein-journals.orgresearchgate.net Subsequent oxidation with DDQ affords 2,3-dihaloanthracenes in good yields. beilstein-journals.orgresearchgate.net These dihalogenated anthracenes are ideal precursors for the introduction of oxygen functionalities to form the 2,3-dione.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Diyne, Various alkynes | Nickel or Cobalt catalyst, Microwave | Substituted anthracenes (after oxidation) | Good | beilstein-journals.org |

| 1,2-Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | 2,3-Dihaloanthracenes (after two steps) | 61-85 | beilstein-journals.orgresearchgate.net |

| 1,6-Diynes, 4-Aryl-2-butyn-1-ols | CoCl₂·6H₂O/Zn | Substituted anthracenes (after two steps) | 57-75 | beilstein-journals.org |

Indium-Catalyzed Cycloaromatization Reactions

Indium catalysts have been employed for the synthesis of polycyclic aromatic compounds through intramolecular cycloaromatization reactions. This method offers a direct route to the anthracene core from acyclic precursors.

A notable example is the indium(III)-catalyzed reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes or ketones. beilstein-journals.orgbeilstein-journals.org This Bradsher-type reaction, using a catalytic amount of In(OTf)₃, produces substituted anthracenes in excellent yields. beilstein-journals.orgbeilstein-journals.org The reaction proceeds by treating the aldehyde or ketone precursor, which can bear various substituents, with the indium catalyst, with water being the only byproduct. beilstein-journals.orgacs.org By designing a 2-benzylic aromatic aldehyde with appropriate substituents on the benzyl (B1604629) or aromatic ring, this methodology could be a viable route to 2,3-disubstituted anthracenes, which can then be oxidized to this compound.

| Starting Material | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| 2-Benzylic aromatic aldehydes/ketones | In(OTf)₃ | Substituted anthracenes | 94-96 | beilstein-journals.orgbeilstein-journals.org |

| 2-Hydroxy-1,4-naphthoquinone, β-naphthol, Aldehydes | InCl₃ | Dibenzo[a,h]anthracene-diones | 14-74 | beilstein-journals.org |

Iridium-Catalyzed Cycloaddition Strategies for Anthraquinones

Iridium-catalyzed [2+2+2] cycloaddition reactions have emerged as a highly efficient and atom-economical method for the direct synthesis of substituted anthraquinones. mdpi.com This approach is particularly promising for accessing the this compound framework as it builds the anthraquinone core in a single step.

The reaction involves the cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne, catalyzed by an iridium complex such as [Ir(cod)Cl]₂ combined with a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE). nih.govmdpi.com This methodology provides polysubstituted anthraquinones in moderate to good yields (42-93%). beilstein-journals.orgmdpi.com The reaction is versatile, accommodating a wide range of both terminal and internal alkynes. mdpi.com

To synthesize a precursor for this compound, one could envision the cycloaddition of 1,2-bis(propiolyl)benzene with a symmetrically disubstituted acetylene (B1199291) where the substituents can be later converted to hydroxyl or other oxygen-containing groups. The choice of solvent can be crucial, with dichloromethane being optimal for reactions with internal alkynes. mdpi.com This iridium-catalyzed cycloaddition represents one of the most direct strategies for constructing the 2,3-disubstituted anthraquinone skeleton.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| 1,2-Bis(propiolyl)benzene, Terminal/Internal alkynes | [Ir(cod)Cl]₂/DPPE | Polysubstituted anthraquinones | 42-93 | beilstein-journals.orgmdpi.com |

| 1,2-Bis(propiolyl)benzene, Internal alkynes | [Ir(cod)Cl]₂/DPPE in Dichloromethane | Tetrasubstituted anthraquinones | 72-86 | mdpi.com |

Novel Synthetic Strategies and Conditions

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex polycyclic aromatic systems like anthracene-2,3-diones. These methods offer improvements in efficiency, regioselectivity, and the ability to introduce a wide range of substituents.

A significant challenge in anthracene synthesis is the creation of derivatives with substituents specifically on the terminal rings (e.g., positions 2, 3, 6, and 7) while leaving the central ring unsubstituted. A powerful strategy to overcome this is the intramolecular double ring-closing condensation approach. beilstein-journals.orgresearchgate.net

This methodology has been successfully demonstrated in the synthesis of 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.orgheeneygroup.comnih.gov The key to this approach is the use of a stable, protected precursor, 1,2,4,5-benzenetetracarbaldehyde, which can be prepared on a multi-gram scale. chemrxiv.orgheeneygroup.com The synthesis proceeds through two main stages:

Double Intermolecular Wittig Reaction: The protected 1,2,4,5-benzenetetracarbaldehyde undergoes a double Wittig reaction with an appropriate phosphonium (B103445) ylide under very mild conditions to form a key intermediate. chemrxiv.orgheeneygroup.comnih.gov

Deprotection and Intramolecular Condensation: The intermediate is then deprotected, often under relatively strong acidic conditions (e.g., a mixture of triflic acid and water), to reveal the aldehyde functionalities. chemrxiv.org A subsequent base-promoted (e.g., trimethylamine) double intramolecular ring-closing reaction yields the final 2,3,6,7-substituted anthracene framework. beilstein-journals.orgresearchgate.net

This approach is notable not only for accessing challenging substitution patterns but also for its potential to be adapted for the synthesis of fully substituted anthracene derivatives. chemrxiv.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of anthracene chemistry, microwave irradiation has been effectively employed.

For instance, a facile and rapid synthesis of cis-9,10,11,15-tetrahydro-9,10[3',4']-furanoanthracene-12,14-dione has been achieved by reacting anthracene and maleic anhydride in xylene. uow.edu.au Using a modified domestic microwave oven, this Diels-Alder reaction was completed in a significantly shorter time with high yield, demonstrating a practical application of this technology. uow.edu.au

Furthermore, microwave radiation has been utilized as the heat source in the synthesis of diazabenzo[a]anthracene-9,11-dione derivatives, catalyzed by molecular iodine. beilstein-journals.org These examples highlight the potential of microwave-assisted techniques to efficiently construct dione-containing anthracene frameworks and their analogues. beilstein-journals.orguow.edu.au

The synthesis of 2,3,6,7-substituted anthracenes remains a significant synthetic hurdle. chemrxiv.orgheeneygroup.comnih.gov Beyond the double ring-closing approach discussed previously, metal-catalyzed cyclization reactions offer another advanced route.

One such method involves a cobalt-catalyzed [2+2+2] cyclotrimerization. beilstein-journals.orgnih.gov This synthesis begins with the cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (BTMSA), catalyzed by CpCo(CO)₂, to produce TMS-substituted adducts. beilstein-journals.org The crucial subsequent step is a halodesilylation, which introduces chlorine, bromine, or iodine substituents at the desired positions. nih.govbeilstein-journals.org An oxidation/aromatization step, often using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), completes the synthesis to yield the 2,3,6,7-halogenated anthracenes. beilstein-journals.org This methodology provides a valuable alternative for accessing these specific and difficult-to-obtain substitution patterns. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Synthetic Strategies for 2,3,6,7-Substituted Anthracenes

| Strategy | Key Precursors | Key Reactions | Catalyst/Reagents | Final Product Example | Citations |

| Double Ring-Closing | Protected 1,2,4,5-benzenetetracarbaldehyde, Phosphonium Ylide | Intermolecular Wittig, Deprotection, Intramolecular Condensation | Wittig Reagent, Triflic Acid/H₂O, Trimethylamine | 2,3,6,7-Anthracenetetracarbonitrile | researchgate.netchemrxiv.orgheeneygroup.comnih.gov |

| Cobalt-Catalyzed Cyclotrimerization | Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | [2+2+2] Cyclotrimerization, Halodesilylation, Aromatization | CpCo(CO)₂, Halogen Source (e.g., ICl), DDQ | 2,3,6,7-Halogenated Anthracenes | beilstein-journals.orgnih.govbeilstein-journals.org |

The reduction of the central quinone moiety in anthraquinones is a fundamental transformation for accessing the parent anthracene core. Various reductive systems have been developed, each with specific applications and efficiencies.

A classic method involves using a zinc/ammonia system followed by hydrochloric acid. beilstein-journals.org For a more direct conversion to functionalized anthracenes, a single-step reduction with zinc powder in the presence of pyridine (B92270) or sodium hydroxide (B78521) can convert anthraquinones to 9,10-diacetoxyanthracenes or 2,6-dialkoxyanthracenes in moderate to good yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For highly efficient, clean reductions, lithium aluminum hydride (LAH) has been used to convert substituted anthraquinones to their corresponding anthracenes in very good yields (81–90%). beilstein-journals.org Additionally, sodium borohydride (B1222165) in an alkaline medium has proven effective for reducing bromoanthraquinones to the corresponding 2,3-disubstituted anthracene with excellent yield (95%). beilstein-journals.org

Table 2: Selected Reductive Systems for Anthraquinone Transformation

| Reductive System | Substrate | Product Type | Yield | Citations |

| Zn/NH₃, HCl | 1,8-Dichloroanthraquinone | 1,8-Dichloroanthracene | N/A | beilstein-journals.org |

| Lithium Aluminum Hydride (LAH) | Substituted Anthraquinones | Substituted Anthracenes | 81–90% | beilstein-journals.org |

| Zinc/Pyridine or Zinc/NaOH | Anthraquinones | 9,10-Diacetoxyanthracenes | 50–87% | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Sodium Borohydride (NaBH₄) | Bromoanthraquinones | 2,3-Disubstituted Anthracene | 95% | beilstein-journals.org |

The incorporation of heteroatoms, particularly nitrogen, into the anthracene framework leads to aza- and diaza-anthracenedione analogues, which are of significant interest. mdpi.compsu.edu Efficient synthetic routes to these structures often employ multicomponent reactions or cycloadditions.

A highly efficient, one-pot, three-component cascade reaction has been developed for the synthesis of diaza-benzo[a]anthracenedione derivatives. researcher.liferesearchgate.net This method involves the reaction of 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and heterocyclic ketene aminals. The reaction proceeds via a triethylamine-catalyzed tandem [3+2+1] annulation under solvent-free conditions, providing high yields and high regioselectivity for the novel fused tetracyclic products. researcher.liferesearchgate.net

Another powerful strategy for constructing these heteroatomic frameworks is the Diels-Alder reaction. The synthesis of 1,8-diaza-2,9,10-anthracenetriones, which are analogues of the antibiotic diazaquinomicin A, has been accomplished through hetero-Diels-Alder reactions between 2,5,8-quinolinetriones and 1-azadienes. mdpi.comnih.gov These advanced methods provide crucial access to complex heteroaromatic structures that are otherwise difficult to synthesize. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of Anthracene 2,3 Dione

Fundamental Reaction Pathways

Hydrogenation and Reduction Mechanisms

The reduction of the anthraquinone (B42736) framework is a fundamental process, pivotal in applications such as hydrogen peroxide production and vat dyeing. The reaction proceeds through distinct mechanistic steps involving electron and proton transfers.

Hydrogenation: Catalytic hydrogenation of the anthraquinone core, typically using a palladium catalyst, results in the formation of a hydroquinone (B1673460). wikipedia.orgacs.org For 9,10-anthraquinone, this product is 9,10-dihydroxyanthracene, also known as anthrahydroquinone (AHQ). wikipedia.orgusda.gov The reaction involves the dissociative adsorption of hydrogen gas onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbonyl oxygens of the anthraquinone molecule. acs.orgsyxbsyjg.com Density Functional Theory (DFT) studies on 2-ethylanthraquinone (B47962) (a common industrial variant) show that the process has a low activation barrier on a Pd(111) surface, indicating high catalytic efficiency. acs.orgsyxbsyjg.com The hydrogenation of the central ring is thermodynamically favored over the terminal aromatic rings.

Electrolytic Reduction: In aprotic solvents like dimethylformamide (DMF), the reduction occurs in two discrete one-electron steps. oup.comacs.org The first step forms a stable radical anion (semiquinone), and the second step generates the dianion. acs.org The presence of a proton source, such as water or acid, significantly alters the mechanism. acs.org The initially formed anion radical can be protonated, leading to a species that may undergo disproportionation or further reduction at a less negative potential to ultimately yield the hydroquinone. acs.orgias.ac.in

Chemical Reduction: Stronger reducing agents can affect the aromatic system. For instance, reduction with copper metal can convert 9,10-anthraquinone to anthrone, which involves the reduction of one carbonyl group to a methylene (B1212753) group. wikipedia.org

Table 1: Products of Hydrogenation and Reduction of 9,10-Anthraquinone

| Reaction Type | Reagents/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd catalyst | 9,10-Dihydroxyanthracene (Anthrahydroquinone) | wikipedia.orgacs.org |

| Electrolytic Reduction | Aprotic solvent (e.g., DMF) | Semiquinone radical anion, Dianion | oup.comacs.org |

| Electrolytic Reduction | Protic solvent | Hydroquinone | acs.orgias.ac.in |

Sulfonation and Other Electrophilic Aromatic Substitution Mechanisms

The carbonyl groups in the anthraquinone structure are strongly electron-withdrawing and deactivating, making electrophilic aromatic substitution (EAS) reactions challenging compared to unsubstituted anthracene (B1667546). colab.wsliberty.edu These reactions generally require harsh conditions, such as the use of oleum (B3057394) (fuming sulfuric acid). google.com

Mechanism: The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a positively charged carbocation intermediate, known as an arenium ion or sigma complex. nptel.ac.in This step is typically the rate-determining step. A subsequent rapid deprotonation from the same carbon atom restores the aromaticity of the ring. nptel.ac.in

Sulfonation: The sulfonation of 9,10-anthraquinone demonstrates the influence of both reaction conditions and catalysts on regioselectivity.

Without a catalyst , sulfonation with oleum occurs almost exclusively at the beta-positions (C-2, C-6, C-7), as these are less sterically hindered and electronically deactivated than the alpha-positions (C-1, C-4, C-5, C-8) which are peri to the carbonyl groups. colab.wsgoogle.com

With a mercury catalyst , the reaction regioselectivity is reversed, yielding alpha-sulfonated products. google.comgoogle.com The proposed mechanism involves the formation of a mercury-anthraquinone complex at an alpha-position, which then facilitates the substitution of the sulfonic acid group at that site. google.comgoogleapis.com

For Anthracene-2,3-dione , the carbonyl groups would deactivate the terminal rings. Based on general principles, electrophilic attack would be expected to occur on the unsubstituted terminal ring at positions C-6 or C-7, which are analogous to the beta-positions in the 9,10-isomer.

Other EAS Reactions: Halogenation and nitration are also possible but are complicated by the deactivating nature of the quinone system. liberty.edu Nitration of 9,10-anthraquinone tends to occur at the alpha-position, a result attributed to the coordination of the attacking nitronium ion (NO₂⁺) with the adjacent carbonyl oxygen, which stabilizes the transition state. colab.ws

Table 2: Regioselectivity in the Sulfonation of 9,10-Anthraquinone

| Catalyst | Position of Sulfonation | Primary Product(s) | Reference |

|---|---|---|---|

| None | Beta (β) | Anthraquinone-2-sulfonic acid | colab.wsgoogle.com |

Mechanistic Insights into Diels-Alder Reactions of this compound Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgsigmaaldrich.com The reaction occurs between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) through a concerted, single-step mechanism involving a cyclic transition state. wikipedia.orgbyjus.comcollegedunia.com

In the context of anthracene derivatives, the central ring of anthracene itself readily acts as a diene. However, for quinone systems like this compound, the reactivity is different. The presence of electron-withdrawing carbonyl groups makes the double bond within the quinone ring system a potential dienophile.

For This compound , the C-2/C-3 bond is part of an α,β-unsaturated ketone system, making this moiety electron-deficient and thus a suitable dienophile for reaction with electron-rich dienes. The reaction would proceed via the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophilic C=C bond in the this compound. This is a standard electron-demand Diels-Alder reaction.

Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich alkene could react with an electron-poor diene. wikipedia.org While less common for this specific structure, derivatives could be engineered to facilitate such pathways. The reaction of 2,3-dicyano-1,4-naphthoquinone (B85539) with anthracene has been studied, highlighting how electron-withdrawing groups on the quinone enhance its dienophilic character. researchgate.net

Oxidative Transformations and Redox Cycles

Photocatalytic Oxidation Mechanisms of Anthracene-Based Compounds

The photocatalytic oxidation of anthracene is a widely studied process for environmental remediation, often leading to the formation of 9,10-anthraquinone as a more stable, less harmful product. mdpi.comresearchgate.net

Mechanism with Semiconductor Photocatalysts (e.g., TiO₂):

Photoexcitation: When a semiconductor like titanium dioxide (TiO₂) is irradiated with UV light of sufficient energy, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), creating a positively charged hole (h⁺) in the VB. researchgate.net

Generation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidants. They can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). mdpi.com Simultaneously, the electrons in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻). torvergata.it

Oxidation of Anthracene: The hydroxyl radicals are the primary species responsible for the initial attack on the anthracene molecule. mdpi.com The mechanism for the formation of 9,10-anthraquinone is believed to proceed through the formation of intermediates like 9,10-dihydroxyanthracene, which is readily oxidized to the final quinone product. mdpi.com The reaction effectively stops at 9,10-anthraquinone, which is resistant to further degradation under these conditions. torvergata.it

Mechanism with Organic Dye Photosensitizers: Visible light can be used in conjunction with organic photocatalysts (photosensitizers). torvergata.it In this mechanism, the photosensitizer absorbs light and enters an excited state. It can then oxidize anthracene via an electron transfer mechanism, generating an anthracene radical cation. The reduced photocatalyst is regenerated by reacting with molecular oxygen, producing a superoxide anion, which then reacts with the anthracene radical cation to form an endoperoxide intermediate that rearranges to the stable anthraquinone. torvergata.itjst.go.jp

Redox Catalysis Mechanisms in Industrial Processes

9,10-Anthraquinone (AQ) is a crucial redox catalyst in the alkaline pulping of wood (e.g., the Kraft and soda processes) and in the industrial synthesis of hydrogen peroxide. wikipedia.orgatamanchemicals.comwikipedia.org

Pulping Process: In alkaline pulping, AQ accelerates delignification and protects carbohydrates from degradation, leading to higher pulp yield. atamanchemicals.comncsu.eduwoodresearch.sk The mechanism is a redox cycle:

Reduction of AQ: In the alkaline, reducing environment of the pulping digester, AQ is reduced by carbohydrates (specifically their reducing end-groups) to its soluble hydroquinone form, 9,10-dihydroxyanthracene (AHQ). usda.govatamanchemicals.com This step oxidizes the carbohydrate end-groups to more stable aldonic acids, preventing the "peeling" reaction that shortens cellulose (B213188) chains. usda.govwoodresearch.sk

Oxidation of AHQ: The active, soluble AHQ reacts with lignin (B12514952), cleaving β-O-4 ether linkages, which are a major structural component of the lignin polymer. woodresearch.sk This fragmentation breaks down the lignin into smaller, water-soluble pieces that can be washed away from the pulp.

Regeneration of AQ: In the process of oxidizing lignin, AHQ is oxidized back to AQ, completing the catalytic cycle and allowing a small amount of AQ to process a large amount of wood. wikipedia.orgatamanchemicals.comwoodresearch.sk

This redox cycle makes the entire pulping process more efficient and reduces the need for sulfur-containing compounds. woodresearch.sk

Hydrogen Peroxide Production (Riedl–Pfleiderer process): This industrial process is based on the autoxidation of a 2-alkyl-anthrahydroquinone. wikipedia.orgresearchgate.net

A 2-alkyl-anthraquinone is hydrogenated to the corresponding 2-alkyl-anthrahydroquinone using a palladium catalyst.

This hydroquinone is then oxidized by bubbling air through the solution. The reaction yields hydrogen peroxide (H₂O₂) and regenerates the original 2-alkyl-anthraquinone.

The H₂O₂ is extracted with water, and the regenerated 2-alkyl-anthraquinone is recycled back into the hydrogenation step. wikipedia.org

Non-quinone Mediated Oxidative Processes

The reactivity of quinones is often dominated by two primary pathways: Michael addition reactions and redox cycling, where the quinone is reduced to a semiquinone or hydroquinone. acs.orgnih.gov These processes, which generate reactive oxygen species (ROS) like superoxide and hydroxyl radicals, are central to the toxicological profile of many quinones. acs.orgnih.gov

However, oxidative processes can also occur that are not directly mediated by the quinone functionality itself but rather involve the broader aromatic system. For instance, the attachment of specific functional groups to the edge of the anthracene skeleton can modulate the electronic structure and reactivity of the entire molecule. acs.org Redox activation, such as chemical oxidation, can introduce a "global" delocalization effect that alters the reactivity of the acene core, distinct from the localized chemistry of the dione (B5365651) function. acs.org

Furthermore, certain catalytic systems can promote the oxidation of dihydroaromatic compounds to their fully aromatic counterparts. While not a direct reaction of this compound, the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene using a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-catalyst illustrates an oxidative process focused on the anthracene ring system rather than an existing quinone moiety. researchgate.net Such reactions highlight that the carbocyclic rings of the anthracene scaffold possess their own susceptibility to oxidation, which can be exploited independently of the quinone group's inherent redox activity.

Rearrangements and Ring Transformations

Ring Contraction and Fusion Reactions of Anthracene-1,4-diones

While structurally distinct from the 2,3-dione isomer, anthracene-1,4-diones undergo remarkable ring contraction and fusion reactions. Research has shown that treating N-substituted 2-(methylamino)anthracene-1,4-diones with sulfur monochloride (S₂Cl₂) and specific amine bases leads to novel heterocyclic systems. beilstein-journals.orgresearchgate.netnih.gov

A notable transformation occurs when 3H-spiro[1,3-thiazole-2,1'-cyclohexanes], formed as intermediates, are refluxed with triethylamine (B128534) (Et₃N) in chlorobenzene. This process results in the formation of 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones, which are products of a ring contraction and fusion sequence. beilstein-journals.orgnih.gov A plausible mechanism for this conversion involves the initial spiro compound undergoing a rearrangement to yield the final carbazoledione product. researchgate.net A striking difference in reaction outcome was observed depending on the base used; N-ethyldiisopropylamine (Hünig's base) favored one pathway, while 1,4-diazabicyclooctane (DABCO) unexpectedly led to 2-thioxo-2,3-dihydroanthra[2,3-d] beilstein-journals.orgrsc.orgthiazole-4,11-diones. beilstein-journals.orgnih.gov

Table 1: Ring Contraction and Fusion of Anthracene-1,4-dione Derivatives

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 3H-Spiro[1,3-thiazole-2,1'-cyclohexanes] (derived from anthracene-1,4-dione) | Et₃N, Chlorobenzene, Reflux | 2,3,4,5-Tetrahydro-1H-carbazole-6,11-diones | Ring Contraction and Fusion |

| 2-(Methylamino)anthracene-1,4-diones | 1. S₂Cl₂, DABCO 2. Triethylamine | 2,3-Dihydroanthra[2,3-d] beilstein-journals.orgrsc.orgthiazole-4,11-diones | Thiazole Ring Formation |

| 2-(Dialkylamino)anthracene-1,4-diones | S₂Cl₂, N-ethyldiisopropylamine | 2-Thioxo-2,3-dihydroanthra[2,3-d] beilstein-journals.orgrsc.orgthiazole-4,11-diones | Thiazole-2-thione Formation |

Claisen Rearrangement in Anthracenone-Furan Synthesis

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for the synthesis of furan-fused anthracenones. An efficient method involves the iron-mediated reductive Claisen rearrangement of propargyloxyanthraquinones. cdnsciencepub.com This reaction proceeds effectively using iron powder in a mixture of ionic liquids, providing a selective route to anthra[1,2-b]furan-6,11-diones. cdnsciencepub.com This furannulation strategy represents a key approach to accessing the anthracenone-furan scaffold, which is of interest for its potential biological applications. rsc.orgrsc.org The use of ionic liquids facilitates the reaction, and the system can be controlled to produce either mono- or bis-furandione products from the corresponding propargyloxy precursors. cdnsciencepub.com

Photo-modulated Chemical Reactivity

The chemical reactivity of anthracene and its derivatives can be significantly influenced by light. The extensive conjugated π-electron system allows these molecules to absorb UV or visible light, promoting them to an excited state with altered chemical properties. nih.gov

A quintessential photoreaction of the anthracene core is the [4+4] cycloaddition, where two anthracene molecules dimerize upon exposure to light, typically at wavelengths greater than 300 nm. nih.gov This process is often reversible, with the dimer undergoing photocleavage back to the monomers when irradiated with shorter wavelength light (<300 nm) or upon heating. nih.gov The efficiency of this photodimerization can be enhanced by the presence of certain substituents on the anthracene rings. nih.gov

More complex photoreactions have been developed for the synthesis of elaborate fused-ring systems. In one such example, anthracenone-furans are synthesized from 2,3-dibromonaphthoquinones and phenylbenzofurans using a visible light-promoted [4+2] annulation. rsc.orgrsc.orgresearchgate.net This reaction is driven by a photocatalyst (such as 4CzIPN) that is selectively excited by blue light. The excited photocatalyst then transfers energy to the quinone, initiating a cascade that involves the formation of a 1,6-biradical, recombination, and subsequent elimination to yield the final anthracenone-furan product in good to excellent yields. rsc.orgrsc.org The choice of photosensitizer is critical, with those having higher triplet energies generally providing better yields. rsc.org This method demonstrates how light can be used as a "reagent" to enable complex transformations under mild conditions. rsc.org

Table 2: Photo-modulated Reactions of Anthracene Derivatives

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| [4+4] Photodimerization | Anthracene | UV Light (>300 nm) | Anthracene Dimer | nih.gov |

| [4+2] Annulation | 2,3-Dibromonaphthoquinone, Phenylbenzofuran | Visible Light (Blue LED), 4CzIPN (photocatalyst) | Anthracenone-furan | rsc.orgrsc.org |

| Photoreversion | Benzo[g]quinoxaline Dimer | UV Light (328 nm) or Heat (150 °C) | Benzo[g]quinoxaline Monomer | cdnsciencepub.com |

Advanced Spectroscopic and Structural Characterization of Anthracene 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Anthracene-2,3-dione, specific NMR data, including chemical shifts (δ), coupling constants (J), and correlations from 2D experiments, are essential for unambiguous structural confirmation. However, such data is not present in the surveyed literature.

Proton NMR (¹H NMR)A ¹H NMR spectrum of this compound would provide critical information on the electronic environment of its six aromatic protons. The chemical shifts and splitting patterns would reveal the connectivity and relative positions of the protons on the anthracene (B1667546) framework.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Carbon NMR (¹³C NMR)The ¹³C NMR spectrum is vital for identifying all unique carbon atoms in the molecule, including the two carbonyl carbons of the dione (B5365651) moiety and the twelve carbons of the aromatic rings.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|

2D NMR Techniques (e.g., COSY, HMQC, HMBC)Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations.

HMQC (Heteronuclear Single Quantum Coherence) would link protons directly to the carbons they are attached to (¹J-coupling).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (²J and ³J), helping to piece together the entire carbon skeleton.

Detailed experimental data from these 2D NMR experiments for this compound have not been reported in the available scientific literature.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups and provide a unique "fingerprint" of a molecule based on its molecular vibrations.

Fourier Transform Infrared (FT-IR) SpectroscopyAn FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching vibrations, typically in the region of 1650-1800 cm⁻¹, and C=C stretching vibrations for the aromatic rings.

Interactive Data Table: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ionized molecules, providing precise molecular weight information and insights into fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This precision enables the confident identification of analytes by providing their elemental composition. bioanalysis-zone.com For instance, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas, a task that conventional mass spectrometry cannot achieve. bioanalysis-zone.com

In the analysis of complex mixtures, such as environmental samples or crude extracts, HRMS coupled with techniques like gas chromatography (GC) or desorption electrospray ionization (DESI) has proven invaluable. mdpi.comresearchgate.net For example, GC-HRMS has been used to identify various polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental matrices. mdpi.com Specifically, 2,3-dimethylanthraquinone (B181617) (2,3-DMAQ), a derivative of anthracene, has been detected in environmental samples using this technique. mdpi.com HRMS instruments, such as the Bruker micrOTOF II with electrospray ionization (ESI), can operate in both positive and negative ion modes to analyze a wide range of compounds. beilstein-journals.org The high accuracy of HRMS provides crucial data for confirming molecular formulas and identifying unknown compounds in complex samples. researchgate.netrsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for analyzing large and fragile biomolecules like peptides, proteins, and saccharides, as it minimizes fragmentation. creative-proteomics.com In this method, the analyte is co-crystallized with a large excess of a matrix compound. A laser is then used to irradiate the matrix, leading to the desorption and ionization of the analyte molecules. creative-proteomics.com The resulting ions are then analyzed by a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. creative-proteomics.com

MALDI-TOF MS has found extensive applications in various fields, including proteomics, metabolomics, and the analysis of organic macromolecules. creative-proteomics.comresearchgate.netnih.gov It has been successfully used to characterize a variety of compounds, including coordination compounds, organometallics, and conjugated organic molecules. researchgate.net The technique has also been employed to study the structural diversity of complex natural products, such as anthocyanin-polyflavan-3-ol oligomers in cranberries. researchgate.net The ability of MALDI-TOF MS to provide information on the degree of polymerization and the nature of intermolecular bonds makes it a powerful tool for structural elucidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Photoproduct Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma The GC separates volatile and semi-volatile compounds from a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. imist.ma This technique is widely used for the analysis of complex organic mixtures, including the identification of environmental pollutants and compounds in food packaging. mdpi.comnih.gov

In the context of anthracene derivatives, GC-MS is a crucial tool for identifying photoproducts. For instance, it has been used to analyze the emissions from the combustion of various fuels, where anthracene has been identified. nih.gov The technique's ability to separate and identify individual components makes it ideal for studying the degradation products of compounds like antioxidants in plastics, where non-intentionally added substances (NIAS) can be formed. mdpi.com A comprehensive library of known mass spectra is often used to identify the separated compounds. imist.ma

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for investigating the electronic structure and photophysical properties of molecules. edinst.com These methods provide insights into electronic transitions, excited state dynamics, and the influence of the molecular environment.

Intramolecular Charge Transfer (ICT) Transitions

In many donor-acceptor (D-A) organic molecules, the absorption of light can lead to an intramolecular charge transfer (ICT) from the electron-donating moiety to the electron-accepting moiety. utm.myrsc.org This results in a characteristic ICT band in the electronic absorption spectrum, which is often located at a lower energy (longer wavelength) than the localized π-π* and n-π* transitions. ias.ac.in The energy of this ICT band can be tuned by modifying the donor and acceptor groups or the π-conjugated bridge connecting them. utm.myunige.ch

For anthracene derivatives, the introduction of electron-donating and electron-accepting groups can induce ICT character in their electronic transitions. utm.myrsc.org For example, in systems where anthracene is linked to an acceptor, the ICT from the donor to the acceptor plays a crucial role in their photophysical properties. utm.my Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to understand the nature of these transitions and rationalize the HOMO-LUMO energy levels. ias.ac.inrsc.org The presence of an ICT state is often associated with interesting photophysical phenomena, such as large Stokes shifts and solvatochromism. rsc.orgmdpi.com

Solvent Polarity Effects on Photophysical Properties

The photophysical properties of molecules with significant ICT character are often highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. mdpi.comresearchgate.net An increase in solvent polarity typically stabilizes the more polar excited ICT state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. rsc.orgmdpi.com This effect can be visualized using a Lippert-Mataga plot, which relates the Stokes shift to the solvent polarity parameter. mdpi.com

For anthracene and its derivatives, solvent polarity can significantly influence their absorption and emission spectra. mdpi.com In derivatives exhibiting ICT, a pronounced red-shift in emission is often observed as the solvent polarity increases. rsc.orgmdpi.com This is because the polar solvent molecules reorient around the excited-state dipole, lowering its energy. rsc.org However, in some cases, increasing solvent polarity can also lead to a decrease in the fluorescence quantum yield due to the opening of non-radiative decay channels, such as the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net The study of solvent effects provides valuable information about the nature of the excited state and the charge distribution within the molecule upon excitation. researchgate.net

Solid-State Structural Characterization Techniques

The arrangement of molecules in the solid state is a critical factor that governs the material properties of organic semiconductors, including charge transport and optical characteristics. For thin films, which are central to organic electronic devices, understanding the molecular organization is paramount. Various techniques are employed to probe the structure of these films on a molecular level. Among these, X-ray scattering methods are particularly powerful for elucidating the packing and orientation of molecules.

X-ray Diffraction (WAXS) for Molecular Organization in Films

Wide-Angle X-ray Scattering (WAXS) is a fundamental technique used to probe the structural order in materials on the atomic to nanometer scale. dectris.com When applied to thin films of organic semiconductors like anthracene derivatives, WAXS provides detailed insights into the molecular packing, crystallinity, and orientation of the molecules relative to the substrate. xray.czroyce.ac.uk The analysis of WAXS patterns can reveal the arrangement of molecules, which is crucial for understanding and optimizing the performance of devices. nih.gov

Detailed research findings from WAXS or general X-ray diffraction (XRD) studies specifically for this compound thin films are not extensively available in the public literature. However, the principles of the technique and the type of information it can yield can be understood from studies on closely related anthracene compounds.

The WAXS experiment involves directing a beam of X-rays onto the thin film sample and measuring the intensity of the scattered X-rays at various angles. xray.cz The resulting diffraction pattern is a fingerprint of the molecular arrangement. For crystalline or semi-crystalline films, sharp peaks (Bragg reflections) appear at specific scattering angles (commonly denoted as 2θ). The positions of these peaks are related to the repeating distances, or d-spacings, between planes of atoms or molecules in the crystal lattice, as described by Bragg's Law.

Key information derived from WAXS analysis of organic semiconductor films includes:

Intermolecular Spacing: The distance between adjacent molecules, particularly the π-stacking distance between the planar aromatic cores, is a critical parameter for charge transport. Closer π-stacking generally leads to better electronic coupling and higher charge mobility. nih.gov This distance is typically observed in the wide-angle region of the scattering pattern.

Lamellar Spacing: In many organic thin films, molecules arrange themselves in layers or lamellae. WAXS can determine the d-spacing corresponding to this lamellar stacking, which often relates to the length of the molecule.

Molecular Orientation: By using specific geometries like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), the orientation of the molecules with respect to the substrate can be determined. Molecules can adopt an "edge-on" orientation (with the aromatic plane nearly perpendicular to the substrate) or a "face-on" orientation (with the aromatic plane parallel to the substrate). This orientation significantly impacts charge transport in thin-film transistors.

Crystallinity and Coherence Length: The width of the diffraction peaks provides information about the degree of crystalline order. Sharper peaks indicate higher crystallinity and larger crystalline domains (a longer coherence length), while broad, diffuse peaks suggest an amorphous or disordered structure. nih.gov For instance, a study on 2-aminoanthraquinone (B85984) thin films revealed a broad, diffuse peak in the XRD pattern, indicating the amorphous nature of the film. nih.gov

To illustrate the data obtained from such an analysis, the following table presents X-ray diffraction findings for a thin film simulated by arranging bare anthracene fibers on a silicon wafer. While this is not this compound, it demonstrates the typical data acquired. researchgate.net

Table 1: Illustrative X-ray Diffraction Peak Data for Anthracene Fibers Simulating a Thin Film This data is for the parent compound Anthracene and is presented for illustrative purposes to show typical results from an X-ray diffraction analysis of an anthracene-based film. researchgate.net

| Peak 2θ Angle (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| 19.295 | 4.596 | (100) |

| 21.305 | 4.167 | (-102) |

| 25.285 | 3.519 | (-202) |

The analysis of such data allows researchers to build a model of the molecular packing in the thin film. For this compound, WAXS analysis would be essential to determine how the dione functional groups influence the solid-state packing compared to other anthracene derivatives and to correlate this structure with the material's electronic properties.

Theoretical and Computational Chemistry for Anthracene 2,3 Dione Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various properties of molecules like Anthracene-2,3-dione.

Geometry optimization calculations are fundamental for finding the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy structure. For anthracene (B1667546) and its derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed to determine optimized geometries, bond lengths, and bond angles. researchgate.netaun.edu.eg For instance, a computational study on (2E)‐1‐(Anthracen‐9‐yl)‐3‐(4‐nitrophenyl)prop‐2‐en‐1‐one utilized the B3LYP/6-31G(d,p) level of theory to fully optimize the molecular geometry. researchgate.net The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity. In a study of halogenated anthracene derivatives, DFT calculations were used to explore the intricate interplay between halogen atoms and the molecular framework of anthracene, which reshapes electronic structures and reactivity. researchgate.net

| Parameter | Anthracene (Illustrative) | 9,10-Anthraquinone (Illustrative) |

| Computational Method | B3LYP/6-31G(d,p) | B3LYP/6-31G(d,p) |

| Symmetry | D2h | D2h |

| Total Energy (Hartree) | -538.9 | -686.7 |

| Key Bond Lengths (Å) | C1-C2: 1.37, C9-C9a: 1.42 | C9=O: 1.22, C1-C2: 1.39 |

Table 1. Illustrative DFT-calculated parameters for Anthracene and 9,10-Anthraquinone. The data shown are representative values found in computational chemistry literature and serve to illustrate the type of information obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests high reactivity and lower kinetic stability. irjweb.com

For anthracene derivatives, the HOMO and LUMO are typically delocalized π-orbitals. In a study on halogenated anthracenes, doping with halogens was found to decrease the HOMO and LUMO energy levels. researchgate.net Another study on methyl-substituted anthracenes, including 2,3-dimethylanthracene (B1329340), used DFT to calculate the HOMO-LUMO gap to evaluate their electronic properties. tandfonline.com The HOMO-LUMO gap for a molecule like this compound would be crucial in predicting its behavior in reactions such as Diels-Alder cycloadditions, where it could act as a dienophile. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene (Illustrative) | -5.50 | -1.20 | 4.30 |

| 9,10-Anthraquinone (Illustrative) | -6.80 | -2.50 | 4.30 |

| 2,3-Dimethylanthracene | -5.13 | -1.13 | 4.00 |

Table 2. Illustrative Frontier Molecular Orbital energies for Anthracene, 9,10-Anthraquinone, and a related derivative. These values are representative and highlight the insights gained from FMO analysis.

Local reactivity descriptors, such as the Fukui function, can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For a molecule like this compound, the Fukui functions would be essential in predicting whether reactions would occur at the carbonyl carbons, the aromatic rings, or other positions. This type of analysis is crucial for understanding the regioselectivity of its reactions. researchgate.net

DFT calculations can be used to predict important thermodynamic and kinetic parameters of chemical reactions. By calculating the energies of reactants, transition states, and products, the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be determined. These parameters are vital for understanding the feasibility and rate of a reaction.

For instance, in Diels-Alder reactions involving anthracene derivatives, DFT has been used to calculate activation energies to rationalize the energetics of the reactions and understand the factors controlling reactivity. researchgate.net Similarly, for this compound, DFT could be employed to model its reaction pathways, identify transition state structures, and calculate the associated energy barriers, providing a detailed mechanistic understanding of its chemical transformations. osti.govrsc.org

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can be used to study its conformational dynamics, particularly if it has flexible side chains, and its interactions with other molecules or a solvent environment.

While specific MD studies on this compound are not prevalent, the methodology is well-established for similar systems. For example, MD simulations have been used to study the interaction of anthraquinone (B42736) intercalators with DNA. tandfonline.com These simulations provided insights into the geometry, conformation, interactions, and hydration of the complexes. tandfonline.com For this compound, MD simulations could be used to investigate its aggregation behavior in solution, its interaction with surfaces, or its conformational flexibility if functionalized with other groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.de It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.

NBO analysis can reveal important details about the electronic structure of this compound. For example, it can quantify the delocalization of electron density between the carbonyl groups and the aromatic system. In a study of Pixantrone, an aza-anthracenedione, NBO analysis was used to investigate the strength of hydrogen bonds, charge distribution, and electron delocalization. sid.ir For this compound, NBO analysis would provide insights into the polarization of the C=O bonds and the charge distribution across the entire molecule, which are key to understanding its reactivity. researchgate.netuni-rostock.de

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the excited states and optical properties of molecules like this compound. core.ac.uk It provides a balance between computational cost and accuracy, making it suitable for calculating the electronic absorption spectra of complex organic compounds. researchgate.net The theory is applied to predict key optical characteristics such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding the molecule's response to light. core.ac.ukscience.gov

In practice, TD-DFT calculations are often performed on a molecular geometry that has been optimized using ground-state DFT, for instance, with the B3LYP functional. nih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For anthraquinone derivatives, functionals like B3LYP and PBE0 have been shown to predict electronic properties with reasonable accuracy. researchgate.net The process typically involves calculating the excitation energies for a number of the lowest singlet and/or triplet states. scm.com

For acene systems structurally related to this compound, TD-DFT calculations have been successfully employed to interpret UV-Vis spectra. For example, calculations on a series of acene-2,3-dicarbaldehydes were performed at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory to analyze their frontier molecular orbitals (HOMO and LUMO) and UV-Vis spectra. nih.gov These studies demonstrate that as the number of fused rings in the acene structure increases, the HOMO-LUMO gap progressively decreases, leading to red-shifted UV-Vis absorptions. nih.gov The analysis of the resulting spectrum allows for the identification of specific electronic transitions, such as the HOMO → LUMO transition, which often corresponds to the maximum absorption wavelength (λmax). researchgate.net

The calculated absorption spectrum can be compared with experimental findings to validate the computational model. science.gov For instance, in a study on dihydroxyanthraquinones, TD-DFT calculations yielded absorption energies that showed excellent agreement with experimental data, with the peak of interest being identified at 2.495 eV. scm.com This highlights the predictive power of TD-DFT in elucidating the optical behavior of anthracene-based quinones.

| Derivative | Level of Theory | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Anthracene-2,3-dicarbaldehyde | B3LYP/6-311+G(d,p) | Optical HOMO-LUMO Gap | 2.8 eV | nih.gov |

| 1,4-dihydroxyanthraquinone | Not Specified | Absorption Energy (λmax) | 2.50 eV | scm.com |

| Anthracene | Not Specified | λmax | 382.8 nm | researchgate.net |

| Fluorine-doped Anthracene | Not Specified | λmax | 384.3 nm | researchgate.net |

| Chlorine-doped Anthracene | Not Specified | λmax | 387.0 nm | researchgate.net |

| Bromine-doped Anthracene | Not Specified | λmax | 430.2 nm | researchgate.net |

Computational Studies on Substituent Effects and Halogenation

Computational chemistry provides profound insights into how the introduction of various substituents, particularly halogens, modifies the electronic structure, reactivity, and optical characteristics of the this compound framework. researchgate.netsciencepublishinggroup.com DFT calculations are a primary tool for these investigations, allowing for a systematic analysis of the effects of electron-donating and electron-withdrawing groups on the parent molecule. researchgate.netresearchgate.net

Studies on halogenated anthracene derivatives reveal that the type of halogen atom significantly influences the molecule's properties. researchgate.net Halogenation with fluorine, chlorine, and bromine alters the electronic structure and reactivity. researchgate.netvsu.ru For example, DFT calculations have shown that doping anthracene with these halogens reduces the energy of the HOMO and LUMO orbitals. researchgate.net This reduction leads to a smaller HOMO-LUMO energy gap (ΔE), which is indicative of higher reactivity. The effect becomes more pronounced with heavier halogens, with the calculated gap for anthracene-Br being significantly smaller than that of the parent anthracene. researchgate.net This trend is also reflected in the optical properties, where halogenation leads to a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.net

The position of the substituent on the anthracene ring is also a critical factor. researchgate.net Computational methods can predict the most likely sites for electrophilic aromatic substitution, such as halogenation. rsc.org The introduction of substituents, regardless of their electronic nature (donating or withdrawing), generally results in a redshift of the excitation energies. researchgate.net Furthermore, the strategic placement of substituents can enhance specific properties; for instance, substitutions along the direction of the transition dipole moment of an excited state can increase the oscillator strength, leading to more intense light absorption. researchgate.net

Quantum chemical parameters derived from these computational studies, such as ionization potential, electron affinity, and electronegativity, help to quantify the changes in chemical reactivity upon substitution. sciencepublishinggroup.com For example, the rate of Diels-Alder reactions involving anthracene derivatives has been shown to accelerate with electron-withdrawing groups on the dienophile, a phenomenon explained by a more favorable orbital interaction between the HOMO of anthracene and the LUMO of the substituted reactant. researchgate.net These computational models are thus invaluable for the rational design of this compound derivatives with tailored electronic and optical properties for specific applications. colab.ws

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| Anthracene | -5.6988 | -2.1504 | 3.5484 | researchgate.net |

| Anthracene-F | -5.8152 | -2.3124 | 3.5028 | researchgate.net |

| Anthracene-Cl | -5.9172 | -2.5056 | 3.4116 | researchgate.net |

| Anthracene-Br | -6.2160 | -2.9220 | 3.2940 | researchgate.net |

Advanced Applications and Emerging Research Frontiers of Anthracene 2,3 Dione

Materials Science and Organic Electronics